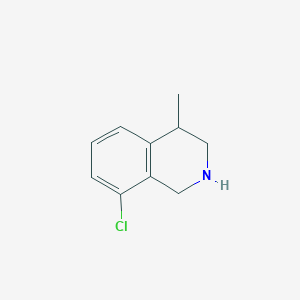

8-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline is a heterocyclic organic compound with the molecular formula C₁₀H₁₂ClN. It is a derivative of tetrahydroisoquinoline, characterized by the presence of a chlorine atom at the 8th position and a methyl group at the 4th position on the isoquinoline ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of N-acyl derivatives of β-phenylethylamine, which undergo cyclization in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃) or zinc chloride (ZnCl₂) to form the desired tetrahydroisoquinoline scaffold .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions: 8-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Reduction: Reduction reactions can convert it into more saturated derivatives, such as decahydroisoquinoline.

Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) with selenium dioxide (SeO₂) as a catalyst.

Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of nitrones.

Reduction: Formation of decahydroisoquinoline derivatives.

Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Biological Activities

8-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline exhibits a range of biological activities that make it a candidate for therapeutic applications:

Antimicrobial Properties

Research indicates that this compound shows significant antimicrobial activity against various pathogens. For instance, studies have reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an alternative treatment for antibiotic-resistant infections.

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties in models of neurodegenerative diseases. It acts as a reversible inhibitor of phenylethanolamine N-methyltransferase (PNMT), which is involved in catecholamine biosynthesis. This inhibition may lead to increased levels of neuroprotective factors in the brain.

| Study Focus | Findings | Reference |

|---|---|---|

| Neuroprotection in Parkinson's Models | Alleviated symptoms associated with dopaminergic neuron degeneration. | |

| Antimicrobial Efficacy | Exhibited significant antibacterial activity with lower MIC than conventional antibiotics. |

Case Studies

Several case studies illustrate the compound's potential applications:

- Neurodegenerative Disorders : A study demonstrated that this compound could protect dopaminergic neurons from toxins associated with Parkinson's disease. The compound's ability to modulate neurotransmitter levels was linked to improved cognitive function in animal models.

- Antimicrobial Efficacy : In vitro assays revealed that the compound effectively inhibited growth in resistant bacterial strains, highlighting its potential use in developing new antimicrobial agents.

Mecanismo De Acción

The mechanism of action of 8-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in pathogen metabolism, leading to antimicrobial effects . Additionally, its neuroprotective properties might be attributed to its ability to interact with neurotransmitter systems and reduce oxidative stress .

Comparación Con Compuestos Similares

Tetrahydroisoquinoline (THIQ): The parent compound without the chlorine and methyl substitutions.

8-Chloro-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the methyl group at the 4th position.

4-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the chlorine atom at the 8th position.

Uniqueness: 8-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the combined presence of both chlorine and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. These substitutions can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties .

Actividad Biológica

Chemical Structure and Properties

8-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 73037-84-0) is a heterocyclic organic compound with the molecular formula C₁₀H₁₂ClN. It features a chlorine atom at the 8th position and a methyl group at the 4th position on the isoquinoline ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields, including pharmacology and material science .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . It has been shown to inhibit the growth of several pathogenic bacteria and fungi. For instance, studies have demonstrated that derivatives of tetrahydroisoquinoline can effectively combat infections caused by resistant strains of bacteria .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties , particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism involves modulation of neurotransmitter systems and potential inhibition of neuroinflammatory pathways .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. This includes binding to receptors or enzymes involved in various biochemical pathways. For example, it may inhibit certain enzymes that are crucial for pathogen metabolism, thereby exerting antimicrobial effects .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Antimicrobial Study : A study published in RSC Advances reported that derivatives of tetrahydroisoquinoline showed significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess potency .

- Neuroprotective Study : Another investigation focused on the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Results indicated a reduction in amyloid plaque formation and improved cognitive function in treated mice compared to controls .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Tetrahydroisoquinoline (THIQ) | Parent compound without substitutions | Limited antimicrobial activity |

| 8-Chloro-1,2,3,4-tetrahydroisoquinoline | Similar structure; lacks methyl group | Moderate neuroprotective effects |

| 4-Methyl-1,2,3,4-tetrahydroisoquinoline | Lacks chlorine atom at 8th position | Reduced binding affinity |

The unique combination of the chlorine and methyl groups in this compound enhances its binding affinity to specific molecular targets compared to its analogs .

Propiedades

IUPAC Name |

8-chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c1-7-5-12-6-9-8(7)3-2-4-10(9)11/h2-4,7,12H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMFQOPFKQGEQNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC2=C1C=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.